
N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide” is a chemical compound with the CAS Number: 874623-15-1 . It has a molecular weight of 198.25 .
Molecular Structure Analysis
The molecular structure of “N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide” is represented by the InChI code: 1S/C8H10N2O2S/c1-3-10 (6 (2)12)8-9-7 (4-11)5-13-8/h4-5H,3H2,1-2H3 .Physical And Chemical Properties Analysis
“N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide” is a solid substance . It has a predicted melting point of 118.97° C and a predicted boiling point of 317.1° C at 760 mmHg . The predicted density is 1.3 g/cm 3, and the predicted refractive index is n 20D 1.62 .Aplicaciones Científicas De Investigación
Anti-Diabetic Potential
N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide derivatives have been investigated for their potential anti-diabetic properties. A study synthesized a series of S-substituted acetamides derivatives and tested their inhibitory potential against the enzyme α-glucosidase. The compounds showed potent inhibitory potential, suggesting their potential as valuable anti-diabetic agents. The molecules were also analyzed for cytotoxic behavior against brine shrimps, indicating their relevance in pharmacological research (Abbasi et al., 2020).
Anticancer Activity
N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide derivatives have been studied for their anticancer activity. Specifically, N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were synthesized and evaluated against human lung adenocarcinoma cells and mouse embryoblast cell lines. Certain derivatives showed high selectivity and induced apoptosis, although not as effectively as cisplatin, a standard in chemotherapy (Evren et al., 2019).
Antioxidant and Anti-inflammatory Properties
N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide derivatives have been assessed for their antioxidant and anti-inflammatory properties. A series of novel derivatives were synthesized and evaluated in various assays such as DPPH radical scavenging, superoxide anion scavenging, lipid peroxide inhibition, and erythrocyte hemolytic inhibition. Some derivatives exhibited good antioxidant activity in multiple assays, while others showed excellent anti-inflammatory activity, indicating their therapeutic potential in managing oxidative stress and inflammation-related conditions (Koppireddi et al., 2013).
Antimicrobial Activity
The antimicrobial activity of N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide derivatives has been a focal point of research. For instance, a series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives were synthesized and showed significant in vitro antibacterial activity against various pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as antifungal activity against Aspergillus niger and Candida albicans (Baviskar et al., 2013).
Insecticidal Properties
The potential of N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide as an insecticidal agent has been explored. A study utilized it as a precursor for synthesizing various heterocycles, which were tested as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This research indicates the potential of these compounds in agricultural applications, particularly in pest management (Fadda et al., 2017).
Glutaminase Inhibition
N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide derivatives have been investigated for their role as glutaminase inhibitors. For instance, BPTES analogs, where BPTES is a potent and selective allosteric inhibitor of kidney-type glutaminase, were synthesized and evaluated. Some analogs retained the potency of BPTES and presented an opportunity to improve its aqueous solubility. These compounds were effective in attenuating the growth of human lymphoma B cells in vitro and in mouse xenograft models (Shukla et al., 2012).
Propiedades
IUPAC Name |
N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c1-3-10(6(2)12)8-9-7(4-11)5-13-8/h4-5H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHVCILBDCZWKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NC(=CS1)C=O)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

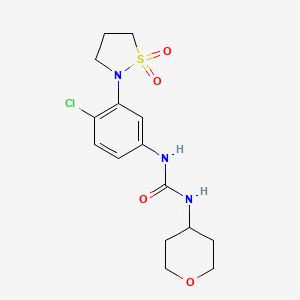
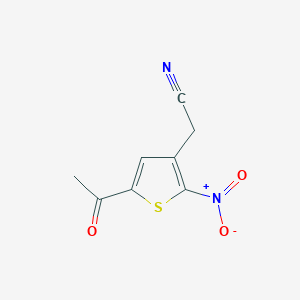

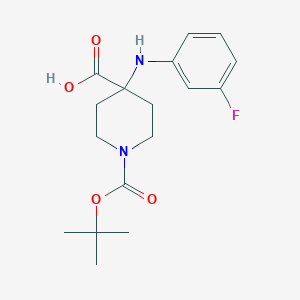
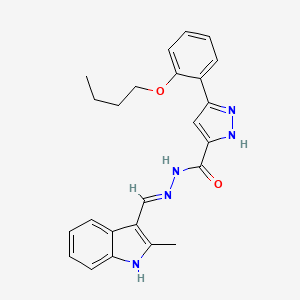
![N-(2-phenoxyethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2355001.png)

![2-((2-chlorobenzyl)thio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2355003.png)
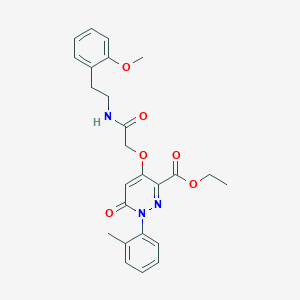
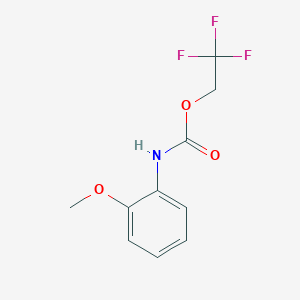
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylmorpholine-4-sulfonamide](/img/structure/B2355011.png)

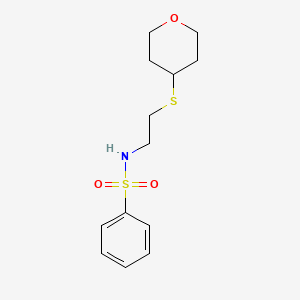
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2355016.png)